molecular formula C6H15IS B159113 Triethylsulfonium iodide CAS No. 1829-92-1

Triethylsulfonium iodide

Cat. No.: B159113
CAS No.: 1829-92-1
M. Wt: 246.16 g/mol
InChI Key: LKDQWVKWYGOVJW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylsulfonium iodide is a chemical compound with the molecular formula C6H15IS . It is used in various applications in the field of chemistry .


Synthesis Analysis

Sulfonium compounds like this compound can be synthesized by treating a suitable alkyl halide with a thioether . For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide .


Molecular Structure Analysis

The molecular structure of this compound consists of a sulfonium ion with three ethyl groups attached to the sulfur atom . The molecular weight of this compound is 246.153 Da .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the Corey-Chaykovsky Reaction, which involves the reaction of sulfur ylides with carbonyl compounds such as ketones or the related imines to form the corresponding epoxides or aziridines .


Physical and Chemical Properties Analysis

This compound is a white to yellowish crystalline solid . It is soluble in water, alcohol, tetrahydrofuran, and dimethyl sulfoxide .

Scientific Research Applications

1. Catalysis and Chemical Reactions

  • Triethylsulfonium bistriflimide has been investigated as a medium in Diels–Alder reactions, showing effectiveness in recycling catalysts and influencing the yield and endo:exo ratio of products (Januś & Bittner, 2010).

2. Energy Storage and Batteries

  • In lithium-oxygen batteries, triethylsulfonium iodide functions as both a redox mediator and a solid electrolyte interphase-forming agent, significantly improving cycling performance and reducing charging overpotential (Zhang et al., 2019).

3. Material Synthesis

  • The compound has been used in synthesizing new palladium(II) and platinum(IV) trialkylsulfonium compounds, providing insights into their crystal structures and potential applications in various fields (Hess et al., 2007).

4. Ionic Liquid Research

  • It is involved in the study of ionic liquid crystals, showing potential applications in optoelectronics due to observed thermochromism phenomena (Celso et al., 2007).
  • The electrochemical behavior of iodide ion in ionic liquids, including those with this compound, has been compared to understand their impacts on electrochemical processes (Lebedeva et al., 2022).

5. Electrochemical and Energy Applications

  • Research on sulfonium-based ionic liquids, including triethylsulfonium, has highlighted their potential as electrolytes in energy storage devices like lithium batteries and capacitors (Haghani et al., 2022).

6. Photovoltaics and Solar Cells

  • Studies on the iodide/triiodide/iodine redox system, relevant to dye-sensitized solar cells, have involved investigating the electrochemical properties of these systems in various solvents, including those containing this compound (Bentley et al., 2015).

7. Spectroscopy and Photodetachment Studies

  • This compound has been used in studying the solvation of iodide and electrons in ionic liquids, providing insights into electron photodetachment processes and solvated electrons' behavior (Katoh et al., 2007).

8. Kinetic Studies in Chemical Reactions

  • In the persulfate–iodide reaction, triiodide concentration, an important aspect of the reaction's kinetics, has been studied to understand the equilibrium and dynamics of the reaction (Burgess & Davidson, 2012).

9. Electrochromatography

  • This compound has applications in anion-exchange capillary electrochromatography, aiding in the separation and analysis of various inorganic anions (Hutchinson et al., 2005).

Mechanism of Action

Target of Action

Triethylsulfonium iodide primarily targets the lithium-oxygen batteries . It acts bifunctionally as both a redox mediator and a solid electrolyte interphase-forming agent . The compound’s role is to reduce the high charging overpotential of lithium-oxygen batteries by providing a sufficient liquid-solid interface for lithium peroxide decomposition .

Mode of Action

During charging, this compound exhibits comparable lithium peroxide-oxidizing capability with inorganic iodides . It generates an interfacial layer on the lithium anode via reductive ethyl detaching and subsequent oxidation . This layer prevents the lithium anode from reacting with the redox mediators and allows efficient lithium-ion transfer, leading to a dendrite-free lithium anode .

Biochemical Pathways

This compound is involved in the epoxide synthesis by sulfonium ylide addition . It is used in the Corey-Chaykovsky epoxidation and cyclopropanation . The compound is also known to react with aldehydes and ketones to generate chlorohydrins and epoxides .

Pharmacokinetics

Its role in lithium-oxygen batteries suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that allow it to function effectively in this context .

Result of Action

The result of this compound’s action is the formation of a stable solid electrolyte interphase (SEI) on the lithium anode . This SEI layer permits fast Li-ion transport while simultaneously blocking electron transfer through the SEI layer . This leads to significantly improved cycling performance of the lithium-oxygen batteries .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a strong base . In the presence of a strong base, it can generate an internal ylide, which can undergo addition reactions with carbonyl compounds to generate epoxides . The compound’s action can also be influenced by the type of battery and the specific conditions within the battery .

Biochemical Analysis

Biochemical Properties

Triethylsulfonium iodide plays a significant role in biochemical reactions, particularly as a methylating agent in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit human placental diamine oxidase, an enzyme involved in the metabolism of polyamines . The nature of these interactions often involves the formation of sulfonium ylides, which can react with carbonyl groups to form epoxides or allylic alcohols .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a redox mediator in lithium-oxygen batteries, forming a solid electrolyte interphase-like layer on the lithium anode . This layer prevents undesirable reactions and allows efficient lithium-ion transfer, which can be extrapolated to its potential effects on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form sulfonium ylides, which can participate in various biochemical reactions. These ylides can add to carbonyl groups of ketones and aldehydes, leading to the formation of epoxides . Additionally, this compound can undergo reductive ethyl detaching, forming an interfacial layer on lithium anodes in batteries . This mechanism highlights its potential for enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can form a stable interfacial layer on lithium anodes, which improves cycling performance in lithium-oxygen batteries . This stability suggests that it may have long-term effects on cellular processes in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as acting as a redox mediator. At higher doses, it may cause toxic or adverse effects. For example, studies on similar compounds have shown that high doses can lead to toxicity in animal models . Therefore, it is essential to determine the optimal dosage to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the formation of sulfonium ylides. These ylides can participate in the Johnson–Corey–Chaykovsky reaction, leading to the synthesis of epoxides, aziridines, and cyclopropanes . The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can influence its biochemical activity. For instance, its ability to form a stable interfacial layer on lithium anodes suggests that it may have specific transport and distribution mechanisms within cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with carbonyl groups to form epoxides suggests that it may localize to regions with high concentrations of these groups .

Properties

IUPAC Name

triethylsulfanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15S.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDQWVKWYGOVJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[S+](CC)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3378-18-5 (Parent)
Record name Triethylsulphonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10939655
Record name Triethylsulfanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-92-1
Record name Sulfonium, triethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylsulphonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylsulfonium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethylsulfanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylsulphonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylsulfonium iodide
Reactant of Route 2
Triethylsulfonium iodide
Reactant of Route 3
Triethylsulfonium iodide
Reactant of Route 4
Triethylsulfonium iodide
Reactant of Route 5
Triethylsulfonium iodide
Reactant of Route 6
Triethylsulfonium iodide
Customer
Q & A

Q1: How does Triethylsulfonium iodide interact with platinum compounds, and what is the significance of the resulting products?

A: this compound reacts with platinum(II) iodide in acetonitrile to form the platinum(IV) complex (Et3S)2[PtI6] []. This reaction is noteworthy because it results in the oxidation of platinum from the +2 to the +4 oxidation state. The formation of Pt(IV) complexes is suggested to occur via either disproportionation of PtI2 or oxidation by oxygen [].

Q2: What insights into the structure of this compound and its complexes can be gained from crystallographic studies?

A: Single-crystal X-ray diffraction studies have been crucial in elucidating the crystal structures of this compound complexes with platinum and palladium []. These studies reveal the spatial arrangement of atoms within the molecules, providing insights into bond lengths, angles, and intermolecular interactions. For instance, the crystal structure analysis of [Me3S]=[PtI6]•CH3CN, a complex formed with trimethylsulfonium iodide, highlights an extensive hydrogen-bonding network within the crystal lattice [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.